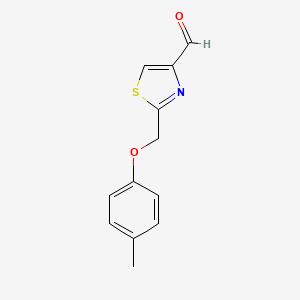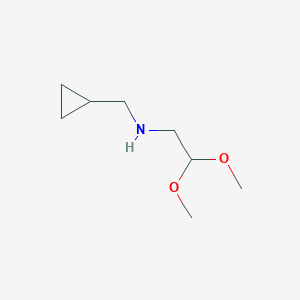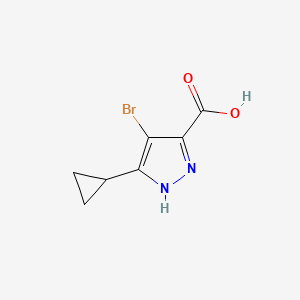![molecular formula C15H22N2 B1522215 10-Benzyl-3,10-diazabicyclo[4.3.1]decane CAS No. 653600-91-0](/img/structure/B1522215.png)
10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Overview
Description
10-Benzyl-3,10-diazabicyclo[4.3.1]decane is a complex organic compound characterized by its unique bicyclic structure, which includes a benzyl group attached to a diazabicyclo[4.3.1]decane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane typically involves multi-step organic reactions. One common approach is the reaction of benzylamine with a suitable bicyclic precursor under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 10-Benzyl-3,10-diazabicyclo[4.3.1]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield benzyl alcohol or benzaldehyde, while reduction reactions can produce benzylamine derivatives.
Scientific Research Applications
10-Benzyl-3,10-diazabicyclo[4.3.1]decane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, facilitating the construction of more complex molecules.
Biology: The compound can be used as a ligand in biological studies to investigate protein interactions and enzyme activities.
Industry: Its unique structure makes it valuable in catalysis and material science research.
Mechanism of Action
The mechanism by which 10-Benzyl-3,10-diazabicyclo[4.3.1]decane exerts its effects depends on its specific application. In catalysis, it may act as a chiral ligand, influencing the stereochemistry of the reaction. In biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
10-Benzyl-3,10-diazabicyclo[4.3.1]decane is unique due to its bicyclic structure and the presence of the benzyl group. Similar compounds include other bicyclic amines and benzyl derivatives, but the specific arrangement of atoms in this compound sets it apart. Some similar compounds include:
Benzylamine
Diazabicyclo[2.2.2]octane
Bicyclo[3.3.1]nonane
These compounds share structural similarities but differ in their ring sizes and substituents, leading to different chemical properties and applications.
Properties
IUPAC Name |
10-benzyl-3,10-diazabicyclo[4.3.1]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-14-7-4-8-15(17)11-16-10-9-14/h1-3,5-6,14-16H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSMBQIRGSLKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC(C1)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672594 | |
| Record name | 10-Benzyl-3,10-diazabicyclo[4.3.1]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653600-91-0 | |
| Record name | 10-Benzyl-3,10-diazabicyclo[4.3.1]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1522132.png)
![2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate](/img/structure/B1522133.png)
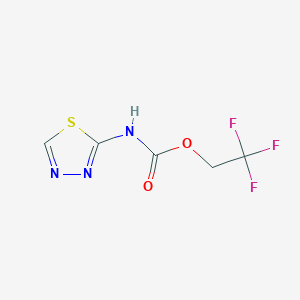
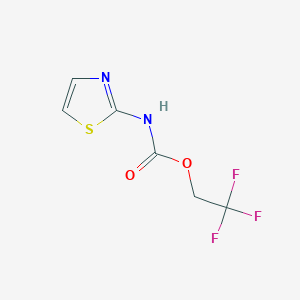
![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B1522137.png)
![Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1522138.png)
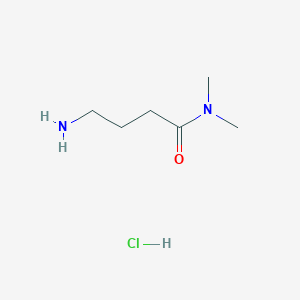
![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)
![2-[(Ethylamino)methyl]benzonitrile hydrochloride](/img/structure/B1522142.png)
![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride](/img/structure/B1522144.png)
![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B1522146.png)
